molecular formula C16H18N2O4 B2466121 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-20-3

3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2466121
CAS No.: 1105216-20-3
M. Wt: 302.33
InChI Key: NPGCZSVHVMOZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid, characterized by a 1,5-dioxaspiro[5.5]undecane-2,4-dione core functionalized with a 4-methylpyridin-2-ylamino substituent. Spiro compounds of this class are notable for their diverse applications in pharmaceuticals, materials science, and catalysis due to their conformational rigidity and tunable electronic properties .

Properties

IUPAC Name

3-[[(4-methylpyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-5-8-17-13(9-11)18-10-12-14(19)21-16(22-15(12)20)6-3-2-4-7-16/h5,8-10H,2-4,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGCZSVHVMOZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, the reaction between a furan derivative and a maleimide derivative under thermal conditions can yield the spirocyclic intermediate.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction. A 4-methylpyridine derivative can react with the spirocyclic intermediate in the presence of a base such as sodium hydride (NaH) to form the desired product.

    Final Functionalization: The final step involves the introduction of the amino and methylene groups. This can be achieved through a condensation reaction using appropriate amine and aldehyde derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced spirocyclic alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The spirocyclic structure can mimic natural substrates, making it useful in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of anti-cancer applications.

Comparison with Similar Compounds

Structural Variations and Crystallographic Features

The 1,5-dioxaspiro[5.5]undecane-2,4-dione scaffold accommodates diverse substituents at the 3-position, significantly altering molecular packing and intermolecular interactions. Key analogues include:

Compound Name Substituent Crystal System Space Group Key Interactions Reference ID
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-Chlorophenylamino Triclinic P-1 Intra-/intermolecular H-bonds, C–H⋯π interactions
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2-Nitrophenylamino Monoclinic P21/c π⋯π stacking, H-bonds
3-((2-Hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (HMD) 2-Hydroxyphenylamino Monoclinic P21/c O–H⋯O H-bonds, NLO activity
3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-Bromobenzylidene Monoclinic P21/n Distorted boat conformation of 1,3-dioxane ring
3-((m-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione m-Tolylamino Not specified - Planar spiro core with chair conformation of cyclohexane ring

Key Observations:

  • Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance π⋯π stacking (e.g., nitro derivatives) and stabilize crystal lattices via halogen bonds (e.g., chloro derivatives) .
  • Hydroxy Groups (e.g., HMD): Promote strong intermolecular O–H⋯O hydrogen bonds, critical for nonlinear optical (NLO) properties .
  • Bulkier Substituents (e.g., 4-Bromobenzylidene): Induce conformational distortions in the spiro core, such as boat conformations in the 1,3-dioxane ring .

Photophysical and Electronic Properties

  • HMD (Hydroxyphenyl Derivative): Exhibits a UV-Vis absorption maximum at 390 nm (experimental) with strong agreement with DFT/B3LYP calculations. Its NLO response is attributed to charge-transfer transitions between π→π* orbitals .
  • 4-Dimethylaminobenzylidene Derivative: Shows redshifted absorption due to electron-donating –NMe₂ groups, enhancing conjugation and intramolecular charge transfer .

Thermal and Stability Profiles

  • HMD: Demonstrates thermal stability up to 200°C, with decomposition pathways linked to the breakdown of the spiro core .
  • Nitro and Chloro Derivatives: Higher melting points (>250°C) due to robust intermolecular interactions, making them suitable for high-temperature applications .

Biological Activity

The compound 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione belongs to a class of spiro compounds characterized by their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H25NO8C_{19}H_{25}NO_{8}. It features a spirocyclic structure that includes a dioxaspiro framework, which is known for its diverse biological activities. The presence of the 4-methylpyridine moiety is significant as pyridine derivatives often exhibit various pharmacological effects.

Anticancer Properties

Recent studies have indicated that spiro compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of spiro compounds can inhibit cell proliferation in human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been tested for its efficacy against breast cancer and colon cancer cell lines, showing promising results in reducing cell viability.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)12Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity of the Compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation : It affects key proteins involved in cell cycle progression, particularly cyclins and cyclin-dependent kinases.
  • Membrane Disruption : In microbial pathogens, it disrupts the integrity of the bacterial cell membrane, leading to cell lysis.

Case Studies

A notable case study investigated the effects of this compound in a murine model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

Another study focused on the antimicrobial effects against biofilms formed by Pseudomonas aeruginosa, demonstrating that the compound could effectively reduce biofilm formation and enhance susceptibility to conventional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.